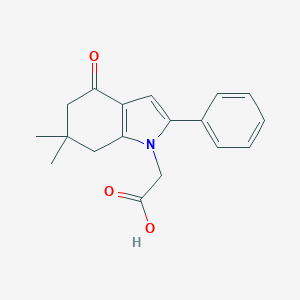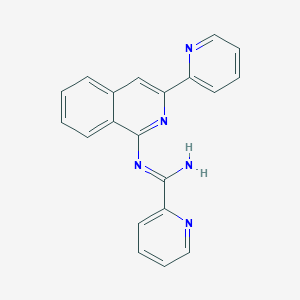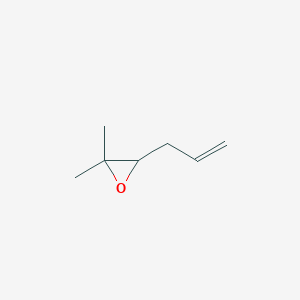
2-(2-Propenyl)-3,3-dimethyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propenyl)-3,3-dimethyloxirane, also known as PDMO, is a chemical compound that has gained significant attention in the field of scientific research. PDMO is a type of epoxide, which is a highly reactive molecule that contains an oxygen atom in a three-membered ring. In recent years, PDMO has been extensively studied due to its potential applications in various fields, including material science, organic chemistry, and biochemistry.
作用機序
The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane is based on its ability to react with nucleophiles, such as amino acids in proteins and DNA bases, to form covalent adducts. This reaction can result in the inhibition of various enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane has been shown to induce DNA damage, which can lead to cell death.
生化学的および生理学的効果
2-(2-Propenyl)-3,3-dimethyloxirane has been shown to have various biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the induction of DNA damage, and the modulation of cellular signaling pathways. 2-(2-Propenyl)-3,3-dimethyloxirane has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One of the advantages of using 2-(2-Propenyl)-3,3-dimethyloxirane in lab experiments is its high reactivity, which allows for the efficient synthesis of various compounds. Additionally, 2-(2-Propenyl)-3,3-dimethyloxirane is relatively stable and can be easily stored and transported. However, one of the limitations of using 2-(2-Propenyl)-3,3-dimethyloxirane is its potential toxicity, which can pose a risk to researchers and experimental subjects.
将来の方向性
There are several future directions for the study of 2-(2-Propenyl)-3,3-dimethyloxirane, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its biological effects in various cell types and organisms. Additionally, the study of 2-(2-Propenyl)-3,3-dimethyloxirane in combination with other compounds may lead to the development of new materials and drugs with enhanced properties and efficacy.
Conclusion:
In conclusion, 2-(2-Propenyl)-3,3-dimethyloxirane is a highly reactive epoxide that has gained significant attention in the field of scientific research. Its potential applications in various fields, including material science, organic chemistry, and biochemistry, make it a promising candidate for the development of new materials and drugs. However, further studies are needed to fully understand its biological effects and potential toxicity.
合成法
The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved using various methods, including the epoxidation of allylic alcohols and the reaction of allyl halides with peroxides. One of the most commonly used methods for synthesizing 2-(2-Propenyl)-3,3-dimethyloxirane is the epoxidation of allylic alcohols using hydrogen peroxide and a catalytic amount of a transition metal complex. This method is preferred because it is simple, efficient, and produces high yields of 2-(2-Propenyl)-3,3-dimethyloxirane.
科学的研究の応用
2-(2-Propenyl)-3,3-dimethyloxirane has been extensively studied for its potential applications in various scientific research fields. In material science, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a monomer for the synthesis of various polymers, including epoxy resins, polyesters, and polyurethanes. In organic chemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been used as a reagent for the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. In biochemistry, 2-(2-Propenyl)-3,3-dimethyloxirane has been studied for its potential as a selective inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism.
特性
CAS番号 |
118555-08-1 |
|---|---|
製品名 |
2-(2-Propenyl)-3,3-dimethyloxirane |
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC名 |
2,2-dimethyl-3-prop-2-enyloxirane |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |
InChIキー |
BESLJVSRALWQCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC=C)C |
正規SMILES |
CC1(C(O1)CC=C)C |
同義語 |
Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



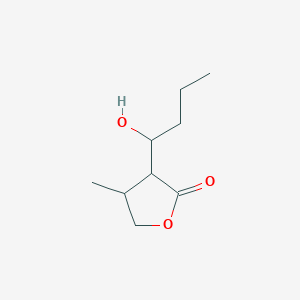
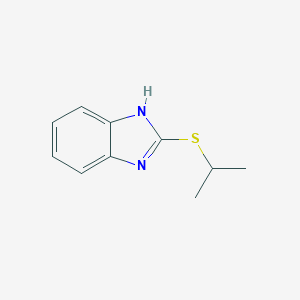
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
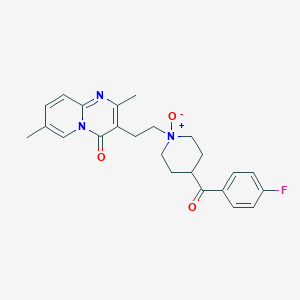
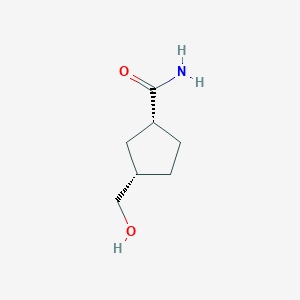
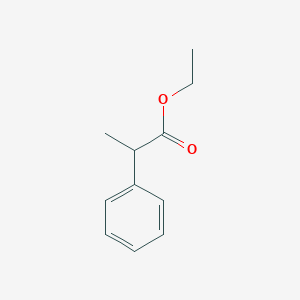
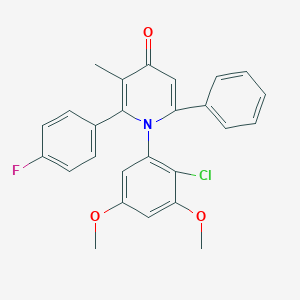
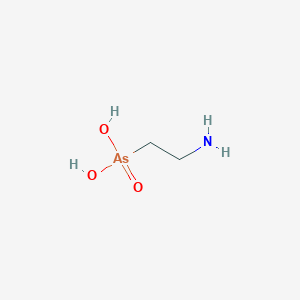
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
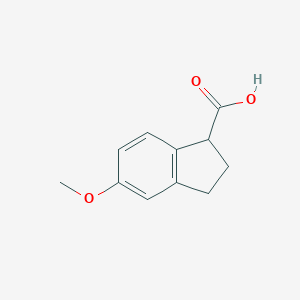
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
